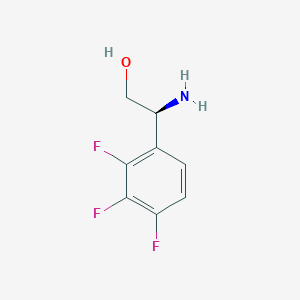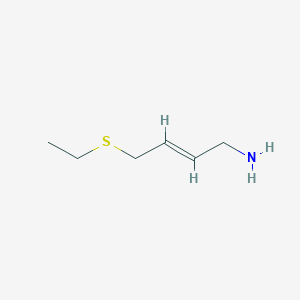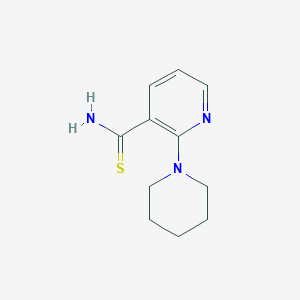methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)
[(1-Amino-3,3-difluorocyclobutyl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2OS and a molecular weight of 271.2 This compound is known for its unique structure, which includes a cyclobutyl ring substituted with amino and difluoromethyl groups, as well as a sulfanone moiety
Vorbereitungsmethoden
The synthesis of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific reaction conditions.
Sulfanone formation: This step involves the incorporation of the sulfanone moiety, typically through sulfonation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study its effects on various biological systems. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride can be compared with other similar compounds, such as:
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanone: This compound lacks the dihydrochloride moiety, which may affect its solubility and reactivity.
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanone monohydrochloride: This compound has only one hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H14Cl2F2N2OS |
|---|---|
Molekulargewicht |
271.16 g/mol |
IUPAC-Name |
3,3-difluoro-1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2OS.2ClH/c1-12(10,11)4-5(9)2-6(7,8)3-5;;/h10H,2-4,9H2,1H3;2*1H |
InChI-Schlüssel |
UOGWFKOXGNLVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)CC1(CC(C1)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


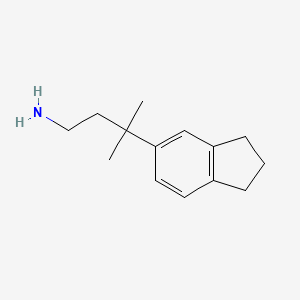
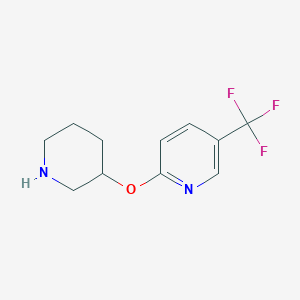
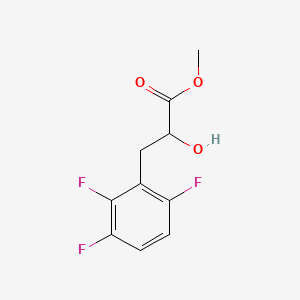
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
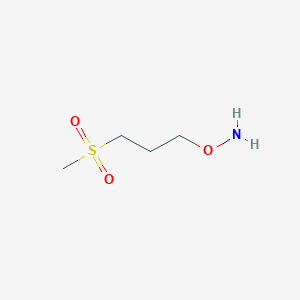
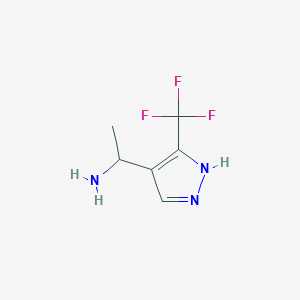
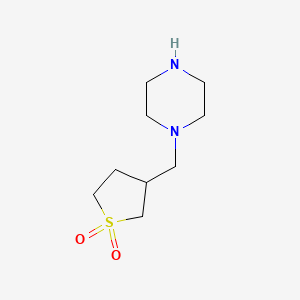
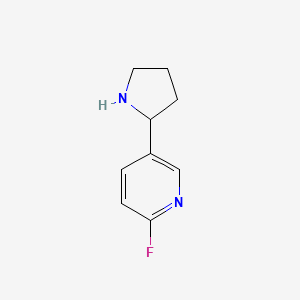
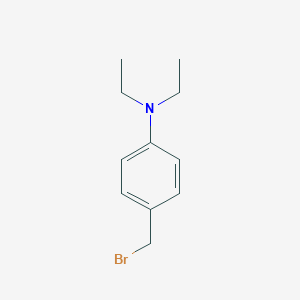
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
